1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
説明
特性
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)22-16-11-18(24)23(12-16)17-5-3-4-14(20)10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDQBDJBVZMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
- Heterocyclic Systems: The thiazole ring in 8a introduces steric hindrance, which may reduce synthetic yield (50.3% vs. 87.2% for 6a) but could enhance target binding through π-π interactions . Alkoxy vs. Alkyl Groups: Ethoxy/methoxy substituents () improve solubility but may reduce metabolic stability compared to the ethyl group in the target compound.
Pharmacological Implications
- Kinase Inhibition : Analogs like the TRKA kinase inhibitor (WO 2015175788 A1) highlight the role of urea derivatives in targeting kinase domains. The 3-fluorophenyl group in the target compound may mimic interactions observed in such inhibitors .
- Bioavailability: The ethyl group in the target compound likely enhances lipophilicity compared to cyano (6a) or alkoxy () substituents, favoring blood-brain barrier penetration for CNS targets.
Stability and Reactivity
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
Urea Linkage : Reacting the pyrrolidinone intermediate with 4-ethylphenyl isocyanate under anhydrous conditions, typically in dichloromethane or THF at 0–25°C .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1.2:1 molar ratio of isocyanate to pyrrolidinone) to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reagent degradation .
Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation (e.g., carbonyl resonance at ~160 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety, which influence solubility and reactivity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation pathways .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory data regarding the compound’s biological activity across assay systems?
Methodological Answer:
Structural Analogs Comparison : Synthesize derivatives with varied substituents (e.g., replacing 4-ethylphenyl with chlorophenyl) to assess structure-activity relationships (SAR) .
Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and calorimetry (ITC) to confirm binding thermodynamics .
Dose-Response Studies : Perform IC₅₀ determinations in triplicate across cell lines (e.g., cancer vs. non-cancer) to identify off-target effects .
Solubility Adjustments : Use co-solvents (DMSO/PEG) to mitigate false negatives from aggregation .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s enzyme-inhibitory potency?
Methodological Answer:
Substituent Variation : Systematically modify the 4-ethylphenyl (e.g., replace with acetylphenyl) and 3-fluorophenyl groups to assess steric/electronic effects on binding .
Bioisosteric Replacement : Substitute the urea moiety with thiourea or sulfonamide groups to evaluate hydrogen-bonding efficiency .
Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) against target enzymes .
Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to identify critical binding residues and guide synthetic modifications .
Q. What methodologies are effective in evaluating the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The urea bond is prone to hydrolysis under acidic conditions (pH <3) .
Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) to identify oxidative metabolites (e.g., fluorophenyl hydroxylation) .
Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48h to assess decomposition pathways .
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
Kinase Panel Screening : Test against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify primary targets .
Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes and guide analog synthesis .
Cellular Efficacy : Measure phosphorylation inhibition (Western blot) in cancer cell lines (e.g., A549, HeLa) after 24h treatment .
Resistance Mutations : Engineer kinase mutants (e.g., T790M in EGFR) to evaluate compound specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
